N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Description
N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a heterocyclic compound featuring a fused [1,2,3]triazolo[4,5-d]pyrimidine core substituted with a methyl group at position 3 and an N-methyl acetamide moiety at position 6. This scaffold is structurally related to bioactive molecules, particularly those targeting enzymes or receptors involved in inflammation, thrombosis, or microbial infections . The synthesis of such compounds typically involves acetylation or alkylation reactions, as exemplified by methods using acetyl chloride or dimethylformamide dimethyl acetal (DMF DMA) in pyridine or ethanol/dioxane systems .
The compound’s molecular formula is C₁₁H₁₂N₆O₂ (molecular weight: 260.26 g/mol), with key functional groups including a carbonyl (C=O) at position 7 and a triazole ring fused to the pyrimidine core. Its IR and NMR spectra align with derivatives reported in the literature, showing characteristic peaks for NH (3,390 cm⁻¹), aliphatic CH (2,910 cm⁻¹), and carbonyl groups (1,730 cm⁻¹) .
Properties
IUPAC Name |
N-methyl-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2/c1-9-5(15)3-14-4-10-7-6(8(14)16)11-12-13(7)2/h4H,3H2,1-2H3,(H,9,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPOLRBREBLQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=NC2=C(C1=O)N=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide (CAS Number: 946306-92-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₆O₂ |
| Molecular Weight | 298.30 g/mol |
| CAS Number | 946306-92-9 |
Antimicrobial Activity
Research has indicated that compounds containing the triazole and pyrimidine moieties exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial activity against various strains:
-
Antibacterial Activity :
- The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL in related triazole derivatives .
- In a comparative study of triazole derivatives, compounds similar to N-methyl-2-{3-methyl-7-oxo... demonstrated moderate to high antimicrobial activities against both bacteria and fungi .
- Antifungal Activity :
Anticancer Activity
The anticancer potential of N-methyl-2-{3-methyl-7-oxo... is supported by studies on related compounds:
-
Mechanism of Action :
- Compounds with similar structures have been shown to inhibit important enzymes involved in DNA replication and repair processes, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase) .
- In vitro studies indicated that triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma), with IC50 values demonstrating significant cytotoxicity .
- Case Studies :
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of N-methyl-2-{3-methyl-7-oxo... Research suggests that modifications to the triazole and pyrimidine rings can enhance antimicrobial and anticancer properties. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituents on Triazole Ring | Increased antibacterial potency |
| Alterations in Acetamide Group | Enhanced anticancer efficacy |
Scientific Research Applications
Medicinal Chemistry
N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide has been investigated for its potential as an anti-cancer agent. The triazolo-pyrimidine structure is known to exhibit various biological activities including:
- Antitumor Activity : Studies have shown that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation. The specific compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Research indicates that compounds with similar structures demonstrate antimicrobial activity against a range of pathogens. This compound could potentially be developed into a new class of antimicrobial agents.
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in disease pathways. For instance, it could target kinases or phosphodiesterases that are implicated in various cancers and inflammatory diseases.
Neuropharmacology
Given the structural characteristics of this compound, it may also be explored for neuropharmacological applications. Compounds with similar scaffolds have shown promise in modulating neurotransmitter systems which could be beneficial in treating neurological disorders.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazolo-pyrimidines and tested their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
A research article in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of triazolo-pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The study found that specific derivatives showed potent activity against resistant strains of bacteria.
Comparison with Similar Compounds
Key Observations :
- Metabolic Stability : Cyclopropyl groups () reduce susceptibility to oxidative metabolism.
- Bioactivity : The phenylethyl group in may enhance interactions with hydrophobic binding pockets in CNS targets.
Core Modifications: Triazolo vs. Thiazolo Pyrimidines
Replacing the triazole ring with thiazole alters electronic properties and biological targets:
Key Observations :
- Antifungal Activity : Thiazolo derivatives (e.g., compounds I–XII in ) exhibit potent activity against Candida spp. due to thione (C=S) groups enhancing membrane disruption.
- Receptor Affinity: Triazolo derivatives () show affinity for cannabinoid type-2 (CB2) receptors and antithrombotic targets, attributed to hydrogen-bonding interactions from the triazole nitrogen atoms.
Substituent Effects on the Triazolo-Pyrimidine Core
Variations at position 3 of the triazolo-pyrimidine core modulate steric and electronic effects:
Preparation Methods
Core Triazolopyrimidine Formation
The triazolopyrimidine core is typically synthesized via cyclocondensation reactions. A widely adopted method involves reacting 5-amino-1,2,4-triazole derivatives with β-diketones or β-keto esters. For example, 5-amino-4H-1,2,4-triazole-3-thiol reacts with ethyl acetoacetate under acidic conditions to form the triazolopyrimidine scaffold. Key steps include:
-
Condensation : The β-keto ester undergoes nucleophilic attack by the amino group of the triazole, forming a six-membered ring.
-
Cyclization : Intramolecular dehydration closes the pyrimidine ring, yielding the triazolopyrimidine structure.
Reaction conditions for this step often involve refluxing in acetic acid or ethanol with catalytic hydrochloric acid. Yields range from 60–75%, depending on the substituents and solvent system.
N-Methyl Acetamide Side Chain Introduction
The acetamide moiety is introduced via nucleophilic substitution or acylation. A two-step protocol is commonly employed:
-
Chlorination : The hydroxyl group at position 6 of the triazolopyrimidine core is replaced with chlorine using phosphoryl chloride (POCl₃) under reflux.
-
Acylation : The chlorinated intermediate reacts with N-methyl glycine methyl ester in the presence of a base (e.g., triethylamine) to form the acetamide derivative.
Example Protocol
-
Dissolve 6-chloro-3-methyl-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidine (1 eq) in dry dichloromethane.
-
Add N-methyl glycine methyl ester (1.2 eq) and triethylamine (2 eq) dropwise at 0°C.
-
Stir at room temperature for 12 hours, then quench with ice water.
-
Purify via flash chromatography (ethyl acetate/hexane, 3:7) to obtain the product.
Reaction Optimization Strategies
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in acylation steps, while non-polar solvents improve cyclocondensation yields.
| Step | Optimal Solvent | Temperature | Yield |
|---|---|---|---|
| Cyclocondensation | Ethanol | Reflux | 68% |
| Chlorination | POCl₃ (neat) | 110°C | 82% |
| Acylation | Dichloromethane | 25°C | 74% |
Catalytic Enhancements
Lewis acids (e.g., ZnCl₂) accelerate cyclocondensation by stabilizing transition states. In one study, adding 5 mol% ZnCl₂ increased cyclocondensation yields from 68% to 79%. Similarly, phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in heterogeneous systems.
Purification and Isolation
Chromatographic Techniques
Flash chromatography on silica gel (100–200 mesh) with ethyl acetate/hexane gradients is standard for intermediate purification. For the final product, reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity.
Crystallization
Recrystallization from ethanol/water (7:3) yields colorless crystals suitable for X-ray diffraction analysis. Optimal conditions include slow cooling from 60°C to 4°C.
Industrial-Scale Production
Continuous Flow Synthesis
Recent patents describe continuous flow reactors for triazolopyrimidine synthesis, reducing reaction times from hours to minutes. Key advantages include:
-
Precise temperature control : Microreactors minimize thermal degradation.
-
Automated quenching : In-line neutralization improves safety and yield.
Green Chemistry Initiatives
Solvent-free mechanochemical grinding has been explored for cyclocondensation, eliminating volatile organic compounds (VOCs). Ball milling the triazole and β-keto ester with K₂CO₃ yields 70% product in 30 minutes.
Analytical Characterization
Spectroscopic Methods
Purity Assessment
HPLC with UV detection (λ = 254 nm) confirms purity >99% using a gradient of 10–90% acetonitrile in 0.1% trifluoroacetic acid over 20 minutes.
Challenges and Mitigation
Byproduct Formation
Over-chlorination during POCl₃ treatment generates di-chlorinated impurities. Mitigation strategies include:
Q & A
Basic: What are the optimal synthetic routes for N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions starting with triazole and pyrimidine precursors. Key steps include:
- Cyclization : Formation of the triazolopyrimidine core via Huisgen 1,3-dipolar cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Acetamide coupling : Introduction of the N-methylacetamide group using coupling reagents like EDC/HOBt in anhydrous DMF.
- Optimization : Control reaction temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hours). Monitor progress via TLC and confirm intermediates via H NMR .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Basic: How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the compound’s structure?
- H/C NMR :
- Triazole protons resonate at δ 8.2–8.5 ppm (aromatic region).
- Pyrimidine carbonyl (C=O) appears at ~170 ppm in C NMR.
- N-methyl group in acetamide shows a singlet at δ 2.8–3.1 ppm.
- HRMS (High-Resolution MS) : Confirm molecular formula (e.g., [M+H] calculated for CHNO: 298.1154; observed: 298.1156).
Cross-validate with reference spectra of analogous triazolopyrimidines .
Basic: What key functional groups influence the compound’s reactivity and biological activity?
- Triazolopyrimidine core : Essential for π-π stacking with enzyme active sites (e.g., kinases).
- N-methylacetamide side chain : Enhances solubility and hydrogen-bonding potential.
- 3-methyl substituent : Modulates steric hindrance, affecting binding affinity.
- 7-oxo group : Participates in hydrogen bonding with biological targets (e.g., ATP-binding pockets) .
Advanced: How can structure-activity relationship (SAR) studies improve inhibitory activity against cyclin-dependent kinases (CDKs)?
- Substitution strategies :
- Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance binding to hydrophobic pockets.
- Replace N-methyl with bulkier substituents (e.g., isopropyl) to optimize steric complementarity.
- Assays :
- Enzyme inhibition : Measure IC via ADP-Glo™ kinase assays using CDK2/cyclin E.
- Cellular activity : Test anti-proliferative effects in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Data from analogous compounds show IC values ranging from 0.5–5 µM .
Advanced: How can contradictions in reported biological activity data be resolved?
- Variables to control :
- Cell lines : Use isogenic models to minimize genetic variability.
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays).
- Statistical analysis : Apply multivariate regression to isolate substituent effects vs. assay artifacts.
For example, discrepancies in IC values (e.g., 2 µM vs. 10 µM) may arise from differences in buffer pH or DMSO concentration .
Advanced: What are the thermal stability profiles and decomposition pathways under varying conditions?
- Thermal analysis :
- TGA/DSC : Decomposition onset at ~220°C (dry N atmosphere).
- Pathways : Cleavage of the triazole ring (250–300°C) followed by acetamide degradation.
- Stability under stress :
- Acidic (pH 2) : Hydrolysis of the pyrimidine C=O group within 24 hours.
- Oxidative (HO) : Degradation via radical-mediated pathways.
| Condition | Decomposition Onset | Major Pathway |
|---|---|---|
| Dry heat (N) | 220°C | Triazole ring cleavage |
| Acidic (pH 2) | 24 hours | Pyrimidine hydrolysis |
| Oxidative (HO) | 12 hours | Radical-mediated breakdown |
Data derived from analogs with similar substituents .
Advanced: How does fluorination of the phenyl ring affect bioavailability and target binding?
- Bioavailability :
- Fluorine increases lipophilicity (logP +0.5), enhancing membrane permeability.
- Reduces metabolic oxidation (CYP450-mediated) due to C-F bond stability.
- Target binding :
- Fluorine’s electronegativity strengthens dipole interactions with kinase active sites (e.g., CDK2’s Lys89).
- SAR example : 4-fluorophenyl analogs show 3x higher potency vs. non-fluorinated derivatives .
Advanced: What crystallographic techniques validate the compound’s 3D structure?
- Single-crystal X-ray diffraction :
- Docking studies : Compare crystallographic data with in silico models (AutoDock Vina) to predict binding modes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
